molecular formula C28H48O4 B1253636 Teasterone CAS No. 92751-21-8

Teasterone

Cat. No. B1253636
CAS RN: 92751-21-8
M. Wt: 448.7 g/mol
InChI Key: SBSXXCCMIWEPEE-GZKYLSGOSA-N
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Description

Teasterone is a phytosteroid, a 3beta-hydroxy steroid, a 22-hydroxy steroid, a 23-hydroxy steroid and a 6-oxo steroid.

Scientific Research Applications

Metabolic Processes and Derivative Conversion

  • Teasterone and its ester conjugates, such as teasterone-3-myristate and teasterone-3-laurate, undergo reversible conversions in lily cell cultures. This suggests their role as reversible storage forms in the biosynthesis of brassinolide (Soeno et al., 2000).
  • Exogenous application of 3-dehydro-24-epi-teasterone in cell cultures of Lycopersicon esculentum results in metabolites like 24-epi-teasterone and 24-epi-typhasterol. This process involves significant glycosidation, highlighting its impact on the equilibrium between these compounds and the regulation of brassinosteroid biosynthesis (Kolbe et al., 1998).
  • In lily anthers, teasterone 3-myristate was identified as a new type of brassinosteroid derivative. This finding indicates specific esterification processes in plant tissues (Asakawa et al., 1994).

Plant Physiology and Hormonal Influence

  • Teasterone plays a crucial role in physiological and biochemical processes in plants, such as in tea plants (Camellia sinensis). Research on the accumulation pattern of Brassinosteroid (BR), which includes teasterone, provides insights into its function and interaction with other hormones (Zhang et al., 2022).
  • The study of teasterone in lily cell suspension cultures led to the discovery of teasterone-3-O-β-D-glucopyranoside, a brassinosteroid conjugate. This discovery enhances our understanding of natural brassinosteroid conjugates and their roles in plant growth and development (Soeno et al., 2000).

Biogenetic Relationships

  • Teasterone has been identified in the seeds of Ginkgo biloba, indicating its biogenetic relationship with other sterols. This research provides a basis for understanding the bioactive substances in plants and their roles in plant physiology (Takatsuto et al., 1996).
  • Catharanthus roseus cultured cells revealed the presence of cathasterone, a brassinosteroid precursor to teasterone. This finding underscores the significance of cathasterone in the biosynthesis of teasterone and its impact on plant growth regulation (Fujioka et al., 1995).

properties

CAS RN

92751-21-8

Product Name

Teasterone

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1

InChI Key

SBSXXCCMIWEPEE-GZKYLSGOSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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